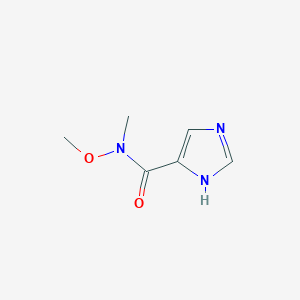![molecular formula C10H21NO B1468014 1-[(Tert-butylamino)methyl]cyclopentan-1-ol CAS No. 1343175-25-6](/img/structure/B1468014.png)
1-[(Tert-butylamino)methyl]cyclopentan-1-ol
Overview
Description
“1-[(Tert-butylamino)methyl]cyclopentan-1-ol” is a chemical compound with the molecular formula C10H21NO . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “1-[(Tert-butylamino)methyl]cyclopentan-1-ol” consists of a cyclopentane ring with a tert-butylamino methyl group attached to one of the carbons . The molecular weight of this compound is 171.28 .Physical And Chemical Properties Analysis
“1-[(Tert-butylamino)methyl]cyclopentan-1-ol” is a powder at room temperature . The compound has a molecular weight of 171.28 .Scientific Research Applications
Cyclopentanone Derivatives in Medicinal Chemistry
Cyclopentanone is a crucial chemical intermediate in the production of various compounds, including fragrances and solvents. Its derivatives, including those related to 1-[(Tert-butylamino)methyl]cyclopentan-1-ol, have been explored for their potential in medicinal chemistry. Jasmonic acid (JA) and its derivatives, which share structural similarities with cyclopentanone compounds, have shown a wide range of biological activities. These activities include roles as plant stress hormones and in drug and prodrug designs due to their synthesis and biological functionalities. The exploration of cyclopentanone and its derivatives in drug design has indicated potential therapeutic applications, especially in the development of new medications and nutraceuticals (A. Ghasemi Pirbalouti, S. Sajjadi, K. Parang, 2014).
Ethylene Action Inhibition in Horticulture
The compound 1-Methylcyclopropene (1-MCP), though structurally different, provides insight into the manipulation of cyclopentanone derivatives for agricultural applications. 1-MCP, an ethylene action inhibitor, is used to extend the shelf life of fruits, vegetables, and flowers by delaying ripening and senescence, which are ethylene-mediated processes. This showcases the potential of structurally related compounds, like 1-[(Tert-butylamino)methyl]cyclopentan-1-ol, in agricultural sciences for enhancing postharvest quality and reducing losses due to premature ripening (S. Blankenship, J. Dole, 2003).
Environmental Impact and Removal Techniques
Research on methyl tert-butyl ether (MTBE) provides parallels to understanding the environmental behaviors of related compounds like 1-[(Tert-butylamino)methyl]cyclopentan-1-ol. MTBE, used as a gasoline additive, has raised concerns due to its water solubility and difficulty in biodegradation, highlighting the necessity for effective removal techniques from environmental samples. Cold plasma reactors have been investigated for their efficiency in decomposing MTBE, demonstrating the potential for innovative environmental remediation technologies that could apply to the removal of similar compounds (L. Hsieh et al., 2011).
properties
IUPAC Name |
1-[(tert-butylamino)methyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9(2,3)11-8-10(12)6-4-5-7-10/h11-12H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJVWFRKAJAFCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1(CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



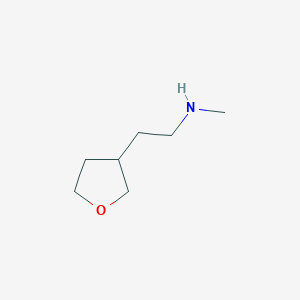

![methyl({3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1467933.png)
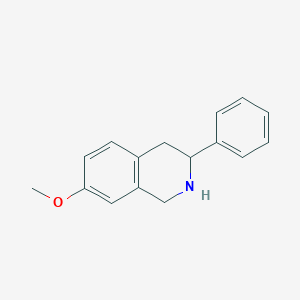
![methyl({1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1467936.png)
![4-[Chloro(4-chlorophenyl)methyl]oxane](/img/structure/B1467937.png)


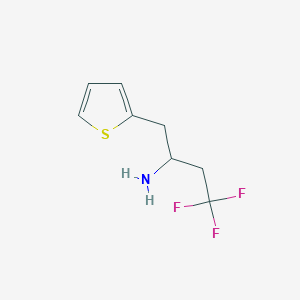
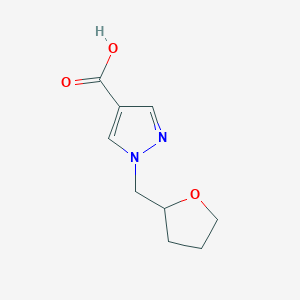
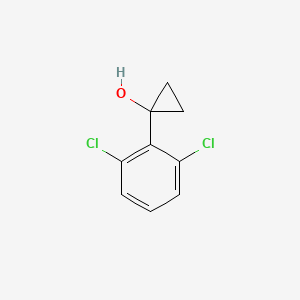

![1-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1467951.png)
